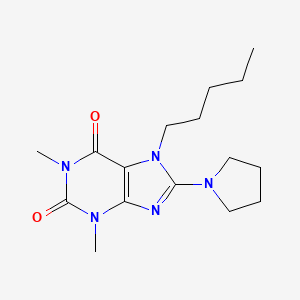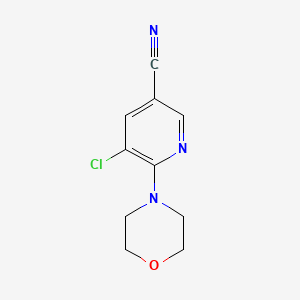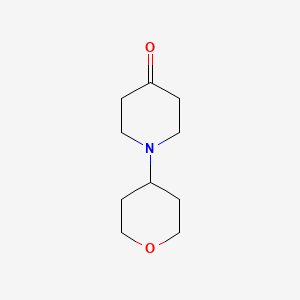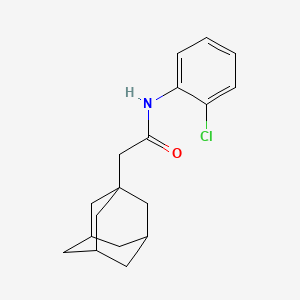![molecular formula C22H17N3O2S2 B2664098 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine CAS No. 860609-62-7](/img/structure/B2664098.png)
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the pyrimidine family and has a molecular formula of C22H18N4O2S2.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Structural Analysis
The pyrimidine ring is a core structure in many biologically active compounds due to its presence in DNA and RNA as nitrogenous bases. Research on phenyl pyrimidine derivatives, including structures related to 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, has shown significant applications in nonlinear optics (NLO). Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) studies reveal that these derivatives exhibit promising NLO properties, which are crucial for optoelectronic applications. The structural analysis through DFT at the B3LYP/6-311G(d,p) level provides insights into the electronic properties and molecular interactions, suggesting a considerable NLO character suitable for high-tech applications (Hussain et al., 2020).
Antimicrobial Applications
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies involving sulfanylpyrimidin-4(3H)-one derivatives, which share a similar structural motif with 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, indicate potential antibacterial and antifungal activities. These compounds, particularly those with specific side chains, have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Bassyouni & Fathalla, 2013).
Chemoselective Reactions
Chemoselective reactions involving pyrimidine derivatives, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, provide valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry. The selective displacement reactions with amines, under the influence of weak bases, open pathways for the synthesis of novel compounds with varied biological and chemical properties. Such studies contribute to a deeper understanding of the chemical behavior of pyrimidine derivatives and their utility in developing new materials and medicines (Baiazitov et al., 2013).
Crystallographic Studies
Investigations into the crystal structures of pyrimidine derivatives, including those related to 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine, enhance our understanding of molecular interactions and stability. Such studies are crucial for designing compounds with desired physical and chemical properties, aiding in the development of more effective and stable materials for various applications (Glidewell et al., 2003).
Propiedades
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenylsulfanyl-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c26-29(27,20-9-5-2-6-10-20)16-18-15-21(28-19-7-3-1-4-8-19)25-22(24-18)17-11-13-23-14-12-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYXBIWQRLGLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)



![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)




![6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2664038.png)